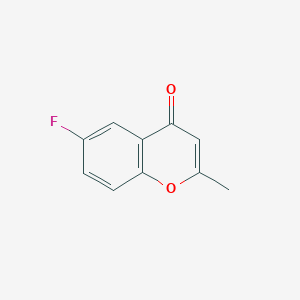

6-Fluoro-2-methylchromone

Description

BenchChem offers high-quality 6-Fluoro-2-methylchromone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-2-methylchromone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-methylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJQKJFTPTZHSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=CC(=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391664 |

Source

|

| Record name | 6-Fluoro-2-methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75487-84-2 |

Source

|

| Record name | 6-Fluoro-2-methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Chromones

An In-depth Technical Guide to the Synthesis and Characterization of 6-Fluoro-2-methylchromone

The chromone (4H-1-benzopyran-4-one) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of naturally occurring and synthetic compounds with significant biological activities.[1][2] These activities span anti-inflammatory, antioxidant, anticancer, antiviral, and antimicrobial properties.[2] Within this privileged structural class, the strategic incorporation of fluorine atoms has emerged as a powerful tool in modern drug design.[3] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's pharmacological profile.[3][4] Judicious fluorination can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability, all critical factors in developing effective therapeutic agents.[4][5]

6-Fluoro-2-methylchromone is a compound of significant interest, combining the proven biological relevance of the chromone core with the strategic advantages of fluorination. Its structure presents a versatile platform for further chemical modification, making it a valuable intermediate in the synthesis of more complex molecules, including potential topoisomerase inhibitors and other anticancer agents.[6] This guide provides a detailed overview of a reliable synthetic route to 6-Fluoro-2-methylchromone and a comprehensive workflow for its structural characterization, aimed at researchers and scientists in synthetic chemistry and drug development.

Part 1: Synthesis of 6-Fluoro-2-methylchromone

The synthesis of 2-methylchromones is classically achieved through the cyclization of 2'-hydroxyacetophenone derivatives. A common and effective method involves the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization. This pathway offers a reliable route to the target compound from commercially available starting materials.

Synthetic Scheme

The overall two-step synthesis starts from 5'-fluoro-2'-hydroxyacetophenone. The first step is an acylation to form an ester intermediate, which then undergoes an intramolecular Claisen condensation (Baker-Venkataraman rearrangement) upon treatment with a base to form a 1,3-diketone. The final step is an acid-catalyzed cyclodehydration to yield the desired 6-fluoro-2-methylchromone.

Caption: Reaction scheme for the synthesis of 6-Fluoro-2-methylchromone.

Rationale of Experimental Design

-

Starting Material: 5'-Fluoro-2'-hydroxyacetophenone is selected as the starting material because it already contains the required fluoro-substituted benzene ring and the acetyl group necessary for building the pyrone ring.

-

Baker-Venkataraman Rearrangement: This reaction is a reliable method for forming the 1,3-diketone intermediate. Pyridine acts as a base to facilitate the formation of an enolate, which is necessary for the intramolecular rearrangement. Acetic anhydride serves as the acylating agent.

-

Acid-Catalyzed Cyclization: The use of a strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the diketone, which activates the molecule for a nucleophilic attack from the phenolic hydroxyl group. The subsequent dehydration (loss of a water molecule) is rapid and drives the reaction to form the stable, aromatic chromone ring system.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory with appropriate safety precautions.

Step 1: Synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-3-oxobutane-1,3-dione (Intermediate)

-

To a solution of 5'-fluoro-2'-hydroxyacetophenone (1.0 eq) in dry pyridine (10 volumes), add acetic anhydride (1.5 eq).

-

Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Add concentrated hydrochloric acid (HCl) dropwise until the mixture is acidic (pH ~2-3) to precipitate the product and neutralize the pyridine.

-

Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum. This crude 1,3-diketone intermediate is often used in the next step without further purification.

Step 2: Synthesis of 6-Fluoro-2-methylchromone (Final Product)

-

Suspend the crude 1,3-diketone intermediate from the previous step in a mixture of glacial acetic acid and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux (around 100-110°C) for 1-2 hours. The solution should become homogeneous.

-

Monitor the cyclization by TLC.

-

After completion, cool the reaction mixture and pour it onto crushed ice.

-

The solid product will precipitate out of the solution.

-

Filter the precipitate, wash with copious amounts of water to remove acid residues, and then with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from ethanol to obtain pure 6-Fluoro-2-methylchromone as a crystalline solid.

Part 2: Characterization

Once synthesized, the identity and purity of 6-Fluoro-2-methylchromone must be confirmed through a suite of analytical techniques. Each method provides a unique piece of structural information, and together they provide unambiguous confirmation of the final product.

Characterization Workflow

Caption: Workflow for the characterization of 6-Fluoro-2-methylchromone.

Spectroscopic and Physical Data

The following table summarizes the expected characterization data for 6-Fluoro-2-methylchromone based on its known structure and data from similar compounds.[7][8]

| Technique | Parameter | Expected Value / Observation | Rationale |

| Melting Point | Range | 100-104 °C[9] | A sharp melting point range indicates high purity of the crystalline solid. |

| ¹H NMR | Chemical Shifts (δ) | ~8.0-7.4 ppm (m, 3H, Ar-H), ~6.2 ppm (s, 1H, H-3), ~2.4 ppm (s, 3H, -CH₃) | Aromatic protons are deshielded. The vinylic H-3 proton appears as a singlet. The methyl group protons also appear as a singlet. Fluorine coupling will affect the multiplicity of aromatic protons. |

| ¹³C NMR | Chemical Shifts (δ) | >175 ppm (C=O), ~165-110 ppm (Ar-C & C=C), ~20 ppm (-CH₃) | The carbonyl carbon is highly deshielded. The carbon attached to fluorine (C-6) will show a large ¹JCF coupling constant.[10] |

| FT-IR | Wavenumber (cm⁻¹) | ~1650-1635 (C=O stretch), ~1610, 1480 (C=C aromatic stretch), ~1250-1100 (C-F stretch) | These absorption bands are characteristic of the α,β-unsaturated ketone system, the aromatic ring, and the carbon-fluorine bond present in the molecule.[11][12] |

| Mass Spec. (MS) | Molecular Ion Peak | m/z = 178.04 [M]⁺ | Corresponds to the molecular weight of C₁₀H₇FO₂ (Calculated: 178.16 g/mol ).[13] |

Experimental Methodologies for Characterization

-

Melting Point: A small amount of the dried, recrystallized solid is packed into a capillary tube and heated in a melting point apparatus. The temperature range from the first appearance of liquid to complete melting is recorded.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: A small amount of the solid sample is analyzed, typically using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded, and the positions of major absorption bands are noted in wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS): The sample is introduced into the mass spectrometer, often using an ionization technique like Electron Impact (EI) or Electrospray Ionization (ESI). The mass-to-charge ratio (m/z) of the resulting ions is measured to determine the molecular weight and fragmentation pattern.[14][15]

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis and comprehensive characterization of 6-Fluoro-2-methylchromone. The strategic placement of the fluorine atom on the chromone scaffold makes this compound a valuable building block for the development of novel pharmaceuticals.[3][16] The detailed protocols and expected analytical data provided herein serve as a practical resource for researchers engaged in synthetic organic chemistry and medicinal drug discovery, facilitating the reliable production and validation of this important chemical entity.

References

-

Cano, E., et al. (2018). Antibacterial activity of chromone-tetrazoles and fluorine-containing chromone-tetrazoles against pathogenic bacterial strains. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Singh, P., et al. (2021). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. Available at: [Link]

- Google Patents (2005). WO2005068411A1 - Process for the preparation of 6-fluoro-2-methyl-1-indanone. Google Patents.

-

Akaho, E., et al. (1995). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. PubMed. Available at: [Link]

-

Gomes, A., et al. (2021). Styrylchromones: Biological Activities and Structure–Activity Relationship—A Review. ScienceOpen. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. pharmachemintermediate.com. Available at: [Link]

-

Atac, A., et al. (2018). Electronic [UV–Visible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone (6-Fluorochromone, 6-Chlorochromone, 6-Bromochromone). ResearchGate. Available at: [Link]

-

Ishar, M. P. S., et al. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. PubMed. Available at: [Link]

-

Gillis, E. P., et al. (2015). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Available at: [Link]

-

Powers, D. C., et al. (2021). Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. pubs.acs.org. Available at: [Link]

-

Chilin, A., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. Available at: [Link]

-

Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. ochem.colorado.edu. Available at: [Link]

-

Chemistry LibreTexts. (2019). 3.2: IR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Brodbelt, J. S., et al. (2012). Ultra-Accurate Correlation between Precursor and Fragment Ions in Two-Dimensional Mass Spectrometry: Acetylated vs Trimethylated Histone Peptides. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Li, J., et al. (2022). Rapid Determination of 6-Methyl-5-hepten-2-one in Fruit with LLE-GC-MS. PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scienceopen.com [scienceopen.com]

- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]

- 6. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Page loading... [guidechem.com]

- 10. modgraph.co.uk [modgraph.co.uk]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scbt.com [scbt.com]

- 14. Ultra-Accurate Correlation between Precursor and Fragment Ions in Two-Dimensional Mass Spectrometry: Acetylated vs Trimethylated Histone Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid Determination of 6-Methyl-5-hepten-2-one in Fruit with LLE-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2-methylchromone

Introduction: The Strategic Importance of Fluorinated Chromones in Modern Drug Discovery

The chromone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[1] Its rigid bicyclic system provides a versatile template for interacting with a wide array of biological targets, leading to compounds with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The strategic functionalization of this scaffold is key to modulating its pharmacological profile.

One of the most powerful strategies in modern drug design is the introduction of fluorine atoms into lead compounds. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly influence a molecule's physicochemical characteristics.[4][5] This often leads to enhanced metabolic stability, improved membrane permeability, and modulated pKa, which collectively optimize the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.[6][7]

This guide provides an in-depth analysis of the physicochemical properties of 6-Fluoro-2-methylchromone , a molecule that marries the privileged chromone core with the strategic benefits of fluorination. For researchers in drug development, understanding these fundamental properties is the critical first step in unlocking the therapeutic potential of this compound and its derivatives.

Molecular Structure and Core Properties

6-Fluoro-2-methylchromone is a derivative of 4H-1-benzopyran-4-one, featuring a fluorine atom at the 6-position of the benzo ring and a methyl group at the 2-position of the pyrone ring. This specific substitution pattern is crucial in defining its electronic and steric landscape.

| Property | Value | Source |

| IUPAC Name | 6-fluoro-2-methylchromen-4-one | - |

| CAS Number | 75487-84-2 | [8] |

| Molecular Formula | C₁₀H₇FO₂ | [8] |

| Molecular Weight | 178.16 g/mol | [8] |

| Canonical SMILES | CC1=CC(=O)C2=C(O1)C=C(C=C2)F | - |

Key Physicochemical Descriptors

The following properties are fundamental to predicting the behavior of 6-Fluoro-2-methylchromone in biological systems. Where direct experimental data is not available in published literature, values are estimated based on closely related analogs, and this is explicitly noted.

Melting Point

The melting point provides a primary indication of a compound's purity and the strength of its crystal lattice forces.[9]

| Compound | Melting Point (°C) | Note |

| 6-Fluoro-2-methylchromone | ~75 - 95 (Estimated) | Estimated based on analogs. |

| 6-Fluoro-2-methyl-4-chromanone | 69.0 - 72.0 | Saturated analog (weaker lattice). |

| 6-Methylchromone | 82 - 90 | Non-fluorinated analog.[10] |

| 6-Fluorochromone-2-carboxylic acid | 257 - 259 | Carboxylic acid group enables strong H-bonding.[11] |

The presence of the fluorine atom is expected to influence crystal packing, while the overall range is anticipated to be in line with similar non-acidic chromone derivatives.

Solubility Profile

Solubility is a critical determinant of bioavailability and formulation feasibility. A qualitative assessment based on the "like dissolves like" principle suggests that 6-Fluoro-2-methylchromone, being a moderately polar molecule, will exhibit poor solubility in water but good solubility in common organic solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Low / Insoluble | Lack of significant H-bond donors. |

| 5% HCl (aq) | Insoluble | The carbonyl oxygen is a very weak base. |

| 5% NaOH (aq) | Insoluble | No acidic protons. |

| Ethanol, Methanol | Soluble | Polarity is compatible. |

| Dichloromethane, Chloroform | Soluble | Good solubility for moderately polar organics. |

| Diethyl Ether | Soluble | - |

| Hexanes | Sparingly Soluble | Limited by the polarity of the chromone core. |

This profile classifies it as a neutral, water-insoluble compound.

Lipophilicity (LogP)

The partition coefficient (LogP) between octanol and water is a key indicator of a drug's ability to cross lipid membranes. A higher LogP generally corresponds to better permeability but can also lead to lower aqueous solubility and increased metabolic clearance.

| Compound | LogP Value | Method |

| 6-Fluoro-2-methylchromone | ~2.1 (Estimated) | Based on analog data. |

| 6-Fluorochromone | 1.9 | Calculated.[12] |

| 2-Methylchromone | 2.3 | Calculated.[7] |

The estimated LogP value of ~2.1 places 6-Fluoro-2-methylchromone in a favorable range for many drug development programs, balancing permeability with sufficient aqueous solubility for potential absorption.

Acidity and Basicity (pKa)

Understanding the pKa is vital for predicting a compound's charge state at physiological pH, which affects its solubility, receptor binding, and transport properties.

-

Basicity : The carbonyl oxygen of the chromone ring is weakly basic. Studies on related 2-aminochromones show pKa values for the protonated species to be in the range of 1.92 - 2.52.[1] This indicates that 6-Fluoro-2-methylchromone will be overwhelmingly neutral at any physiological pH.

-

Acidity : The molecule lacks any acidic protons, so it is not expected to be deprotonated under physiological conditions.

Spectroscopic Profile

The spectroscopic signature of a molecule is its definitive fingerprint, essential for structural confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the methyl group and the protons on the chromone core.

-

Methyl Protons (C2-CH₃): A sharp singlet expected around δ 2.3-2.5 ppm.

-

Vinyl Proton (H3): A singlet around δ 6.2-6.4 ppm.

-

Aromatic Protons (H5, H7, H8): These will appear in the aromatic region (δ 7.0-8.0 ppm). The fluorine at C6 will introduce characteristic couplings. H5 will likely be a doublet of doublets due to coupling with both H7 and ¹⁹F. H7 will also be a doublet of doublets (coupling to H8 and ¹⁹F), and H8 will be a doublet (coupling to H7).

-

-

¹³C NMR : The carbon spectrum will confirm the 10 unique carbon environments.

-

Carbonyl Carbon (C4): Expected in the δ 175-180 ppm region.

-

Aromatic & Vinylic Carbons: Expected in the δ 100-160 ppm region. The carbon directly bonded to fluorine (C6) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Carbons two (C5, C7) and three (C4a, C8) bonds away will show smaller couplings.

-

Methyl Carbon (C2-CH₃): Expected around δ 20-22 ppm.

-

-

¹⁹F NMR : A single resonance is expected, providing a sensitive probe of the local electronic environment.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry of chromones typically proceeds via a retro-Diels-Alder (RDA) fragmentation of the pyrone ring. For 6-Fluoro-2-methylchromone, the molecular ion peak (M⁺) would be observed at m/z = 178. The key fragmentation would involve the cleavage of the pyrone ring, leading to characteristic daughter ions.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the γ-pyrone ring, typically observed around 1630-1660 cm⁻¹ . Other key bands include C=C stretching in the aromatic and pyrone rings (~1500-1600 cm⁻¹) and the C-F stretch (~1200-1250 cm⁻¹).

UV-Visible Spectroscopy

Chromones exhibit characteristic UV absorption bands due to π→π* transitions. Based on data for 2-methylchromone, which shows a λmax at 223 nm (ε = 21,000) in methanol, 6-Fluoro-2-methylchromone is expected to have a similar absorption profile.[13] The fluorine substituent is not expected to cause a major shift in the λmax but may influence the molar absorptivity. Studies on halogenated chromones confirm that the main absorption bands are generally retained with minor shifts.[14]

Implications for Drug Development

The physicochemical profile of 6-Fluoro-2-methylchromone has several important implications for its potential as a drug candidate:

-

Favorable Lipophilicity : The estimated LogP of ~2.1 suggests a good balance for oral absorption and cell permeability.

-

Metabolic Stability : The C-F bond at the 6-position is exceptionally strong and resistant to metabolic cleavage. This position is often susceptible to oxidative metabolism in non-fluorinated analogs, so the fluorine atom can act as a "metabolic shield," potentially increasing the compound's half-life.[5]

-

Lack of Ionization : Being neutral across the physiological pH range avoids pH-dependent solubility and permeability issues, simplifying its ADME profile.

-

Synthetic Tractability : The synthesis of chromones is well-established, allowing for the generation of analogs for structure-activity relationship (SAR) studies.[15][16]

Experimental Methodologies

The protocols described below are standard, validated methods for determining the key physicochemical properties discussed in this guide.

Melting Point Determination

This protocol uses a standard capillary melting point apparatus.[17]

Objective: To determine the temperature range over which the solid compound transitions to a liquid. A narrow range (< 2°C) is indicative of high purity.

Workflow:

Caption: Workflow for Solubility Classification.

Detailed Steps:

-

Water Test: Add ~20 mg of 6-Fluoro-2-methylchromone to a test tube containing 1 mL of deionized water. Vortex for 30 seconds. Observe if the solid dissolves completely.

-

Rationale: Based on its structure, it is expected to be insoluble.

-

5% NaOH Test: To a fresh sample, add 1 mL of 5% aqueous sodium hydroxide. Vortex and observe.

-

Rationale: As the compound has no acidic protons, it should be insoluble. This test rules out phenolic or carboxylic acid functionalities.

-

5% HCl Test: To a fresh sample, add 1 mL of 5% aqueous hydrochloric acid. Vortex and observe.

-

Rationale: The carbonyl oxygen is not basic enough to be protonated by dilute acid. The compound should be insoluble, ruling out basic groups like amines.

-

Organic Solvent Test: Test solubility in an organic solvent like dichloromethane or ethanol by adding ~20 mg of the sample to 1 mL of the solvent.

Conclusion

6-Fluoro-2-methylchromone is a synthetically accessible molecule with a highly promising physicochemical profile for drug discovery. Its moderate lipophilicity, metabolic stability conferred by the C-F bond, and consistent neutrality across physiological pH ranges make it an attractive scaffold. The detailed analysis of its structural, physical, and spectroscopic properties provided in this guide serves as a foundational resource for researchers aiming to develop novel therapeutics based on the fluorinated chromone core. Further empirical determination of these properties will be a critical step in advancing any specific drug development program.

References

- Ministry of Health and Prevention, United Arab Emirates. Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. vertexaisearch.cloud.google.com.

- G. S. K. Reddy, et al. (2014). Chromones as a privileged scaffold in drug discovery: a review. European Journal of Medicinal Chemistry.

- A. Arjunan, et al. (2021).

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Chromone Derivatives in Modern Drug Discovery. ningboinno.com.

- ResearchGate. (2021). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Mini-Reviews in Medicinal Chemistry.

- A. T. Nchinda. (2004).

- University of Calgary.

- H. Mahajan, et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry.

- J. P. Scott, et al. (2017). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters.

- Community College of Baltimore County. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. faculty.ccbcmd.edu.

- Chem-Impex. 6-Methylchromone. chemimpex.com.

- HANGZHOU LEAP CHEM CO., LTD. 6-FLUORO-2-METHYLCHROMONE 97. leapchem.com.

- TCI Chemicals. 6-Fluoro-2-methyl-4-chromanone. tcichemicals.com.

- MDPI. (2023). Synthesis and Characterization of a Series of Chromone–Hydrazones. Eng. Proc.

- PureSynth. 6-Fluoro-2-Methyl-4-Chromanone 97.0%(GC). puresynth.com.

- Scribd. Procedure For Determining Solubility of Organic Compounds. scribd.com.

- Sigma-Aldrich. 6-Fluorochromone-2-carboxylic acid. sigmaaldrich.com.

- Clarion University.

- PubChem. 6-Methylchromone. pubchem.ncbi.nlm.nih.gov.

- ChemicalBook. CHROMONE(491-38-3) 1H NMR spectrum. chemicalbook.com.

- ChemicalBook. 6-FLUORO-2-METHYLQUINOLINE-3-CARBOXYLIC ACID(461026-47-1) 1H NMR spectrum. chemicalbook.com.

- ChemicalBook. 6-Fluorochromone-2-carboxylic acid(99199-59-4) 1H NMR spectrum. chemicalbook.com.

- PubChem. 2-Methylchromone. pubchem.ncbi.nlm.nih.gov.

- A. A. El-Kateb, et al. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega.

- PubChem. 6-Fluorochromone. pubchem.ncbi.nlm.nih.gov.

- M. S. Khan, et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules.

- A. Gomes, et al. (2009). Synthesis and antioxidant properties of new chromone derivatives. Bioorganic & Medicinal Chemistry.

- A. B. M. B. Islam, et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.

- S. Roy, et al. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.

- K. K. Kirk, et al. (1979). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry.

- F. G. Gatti, et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules.

- S. Kawecki, et al. (2022).

- PhotochemCAD. FL006. 2-Methylchromone. photochemcad.com.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. d-nb.info [d-nb.info]

- 5. ijrar.org [ijrar.org]

- 6. chemaxon.com [chemaxon.com]

- 7. 2-Methylchromone | C10H8O2 | CID 252690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemimpex.com [chemimpex.com]

- 11. 6-氟-4-氧代-4氢-1-苯并吡喃-2-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 6-Fluorochromone | C9H5FO2 | CID 688892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. PhotochemCAD | 2-Methylchromone [photochemcad.com]

- 14. researchgate.net [researchgate.net]

- 15. op.niscpr.res.in [op.niscpr.res.in]

- 16. Synthesis and Characterization of a Series of Chromone–Hydrazones [mdpi.com]

- 17. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to 6-Fluoro-2-methylchromone: Molecular Structure, Synthesis, and Spectroscopic Analysis

Abstract: This technical guide provides a comprehensive examination of 6-Fluoro-2-methylchromone, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core molecular structure, established synthetic methodologies, and the multi-faceted analytical techniques required for its definitive characterization. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for analysis. The chromone scaffold is recognized as a "privileged structure" in drug discovery, and the strategic introduction of a fluorine atom imparts unique physicochemical properties that can enhance therapeutic potential.[1][2][3] This guide serves as a foundational resource for leveraging this valuable molecular building block in research and development endeavors.

Molecular Structure and Physicochemical Properties

The foundation of 6-Fluoro-2-methylchromone's utility lies in its distinct molecular architecture. Understanding its structure and inherent properties is paramount for its application in synthetic and medicinal chemistry.

The Privileged Chromone Scaffold

Chromones, characterized by their fused benzo-γ-pyrone ring system (4H-chromen-4-one), are a class of compounds widely distributed in nature and extensively explored in synthetic chemistry.[1][2] This scaffold is considered "privileged" because its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][4] The structural rigidity and synthetic accessibility of the chromone core make it an ideal template for designing novel therapeutic agents.[5]

Core Structure of 6-Fluoro-2-methylchromone

6-Fluoro-2-methylchromone (CAS: 75487-84-2) incorporates three key features: the chromone nucleus, a methyl group at the C2 position, and a fluorine atom at the C6 position.

-

Chromone Nucleus: Provides the fundamental bicyclic framework responsible for the compound's core chemical properties and biological activity profile.

-

C2-Methyl Group: This substitution can influence the molecule's reactivity and steric profile, impacting its interaction with biological targets.

-

C6-Fluorine Atom: The introduction of fluorine is a common strategy in medicinal chemistry to modulate a molecule's properties. Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter electronic properties to enhance binding affinity with target proteins.[6]

Caption: Molecular Structure of 6-Fluoro-2-methylchromone.

Physicochemical Data

The physical properties of a compound are critical for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 75487-84-2 | |

| Molecular Formula | C₁₀H₇FO₂ | [7] |

| Molecular Weight | 178.16 g/mol | [7] |

| Melting Point | 100-104 °C | [8] |

| Appearance | White to yellow powder or crystals |

Synthesis and Purification

The construction of the 6-Fluoro-2-methylchromone scaffold can be achieved through several established synthetic routes for chromones. The choice of pathway is often dictated by the availability of starting materials and the desired scale of the reaction. A common and effective method involves the cyclization of a suitably substituted 2'-hydroxyacetophenone derivative.

Synthetic Workflow Overview

The synthesis generally proceeds via a base-catalyzed condensation of 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one with an acetylating agent (like acetic anhydride), followed by an acid-catalyzed intramolecular cyclization (Baker-Venkataraman rearrangement followed by cyclodehydration). This approach provides a reliable and high-yielding route to the target molecule.

Caption: General Synthetic Workflow for 6-Fluoro-2-methylchromone.

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Acylation of 1-(5-Fluoro-2-hydroxyphenyl)ethanone

-

To a stirred solution of 1-(5-fluoro-2-hydroxyphenyl)ethanone (1.0 eq) in pyridine (5-10 vol), add acetic anhydride (1.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 vol).

-

Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester intermediate.

Step 2: Baker-Venkataraman Rearrangement

-

Dissolve the crude ester from Step 1 in anhydrous pyridine (5 vol).

-

Add powdered potassium hydroxide (3.0 eq) portion-wise while maintaining the temperature below 50 °C.

-

Stir the resulting paste at 50-60 °C for 2 hours.

-

Cool the mixture to room temperature, acidify with ice-cold 2M HCl, and extract the resulting diketone intermediate with ethyl acetate.

-

Wash, dry, and concentrate the organic phase to obtain the crude diketone.

Step 3: Cyclization to 6-Fluoro-2-methylchromone

-

Dissolve the crude diketone from Step 2 in glacial acetic acid (10 vol).

-

Add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Heat the mixture to reflux (approx. 100-110 °C) for 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-Fluoro-2-methylchromone as a pure crystalline solid.

Molecular and Spectroscopic Analysis

Definitive structural confirmation and purity assessment require a suite of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 6-Fluoro-2-methylchromone, one would expect distinct signals for the aromatic protons, the vinyl proton on the pyrone ring, and the methyl protons. The fluorine atom will cause characteristic splitting patterns (coupling) in the signals of nearby aromatic protons.

-

¹³C NMR (Carbon NMR): Reveals the number of chemically non-equivalent carbon atoms and their electronic environment (e.g., C=O, C-F, aromatic C-H, CH₃).

-

¹⁹F NMR (Fluorine NMR): A crucial experiment to confirm the presence and chemical environment of the single fluorine atom. A single resonance would be expected.

| Predicted NMR Data (in CDCl₃) | ¹H NMR | ¹³C NMR |

| Nucleus | Approx. δ (ppm), Multiplicity, J (Hz) | Approx. δ (ppm) |

| C=O | - | ~177 |

| C-F | - | ~159 (d, ¹JCF ≈ 245 Hz) |

| Aromatic CH | 7.2-7.8 (m) | ~124 (d, ²JCF ≈ 24 Hz) |

| Aromatic CH | 7.2-7.8 (m) | ~119 (d, ²JCF ≈ 23 Hz) |

| Aromatic CH | 7.2-7.8 (m) | ~110 (d, ³JCF ≈ 8 Hz) |

| Vinyl CH | ~6.1 (s) | ~112 |

| C-O | - | ~155 |

| Quaternary C | - | ~122 (d, ³JCF ≈ 7 Hz) |

| Quaternary C | - | ~155 |

| -CH₃ | ~2.4 (s) | ~20 |

Note: Predicted data is based on standard chemical shift values and known effects of substituents. Actual experimental values may vary slightly. 'd' denotes a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

| Functional Group | Characteristic Absorption (cm⁻¹) | Significance |

| C=O (Ketone, γ-pyrone) | 1640 - 1660 (strong) | Confirms the presence of the core chromone carbonyl group. |

| C=C (Aromatic & Vinyl) | 1580 - 1620 | Indicates the aromatic and pyrone double bonds. |

| C-F (Aryl-Fluoride) | 1200 - 1270 (strong) | Confirms the presence of the fluorine substituent. |

| C-O-C (Aryl Ether) | 1230 - 1280 & 1020 - 1080 | Characteristic of the ether linkage within the pyran ring. |

| C-H (Aromatic & Methyl) | 3000 - 3100 & 2850 - 2960 | Confirms the presence of aromatic and aliphatic C-H bonds. |

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

-

Molecular Ion (M⁺): The primary peak in the mass spectrum should correspond to the molecular weight of the compound (m/z = 178.0430 for [C₁₀H₇FO₂]⁺).

-

Fragmentation Pattern: Characteristic fragments can help confirm the structure. Common fragmentation pathways for chromones include retro-Diels-Alder reactions and loss of CO, which can provide corroborating evidence for the core scaffold.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of the molecule, including precise bond lengths, bond angles, and intermolecular packing interactions in the solid state.[9]

Protocol: Crystal Growth and Data Collection

-

Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate/hexane).

-

Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[10]

-

Structure Solution & Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.

| Hypothetical Crystallographic Data | Parameter |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~6.0 |

| c (Å) | ~15.0 |

| β (°) | ~105 |

| Volume (ų) | ~720 |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

Note: These are representative values for a small organic molecule and serve to illustrate the type of data obtained.

Comprehensive Analytical Workflow

The logical application of these techniques ensures a thorough and validated characterization of the synthesized compound.

Caption: Integrated workflow for the analysis of 6-Fluoro-2-methylchromone.

Significance in Drug Development

The true value of 6-Fluoro-2-methylchromone is realized when viewed as a versatile building block for creating more complex and potent pharmaceutical agents. Its structure is not just a chemical curiosity but a starting point for innovation.

The chromone scaffold's proven track record across various therapeutic areas provides a strong foundation for new drug discovery programs.[1][2][4] By modifying the core structure—for example, by condensing the C2-methyl group with aldehydes to form 2-styrylchromones or by functionalizing the aromatic ring—chemists can generate vast libraries of compounds for screening.[11] The presence of the C6-fluoro group is particularly advantageous, often conferring improved drug-like properties such as enhanced metabolic stability and better target engagement, making 6-Fluoro-2-methylchromone an exceptionally valuable precursor in the development of next-generation therapeutics.[6]

Conclusion

6-Fluoro-2-methylchromone is a molecule of considerable strategic importance. Its structure combines the biologically privileged chromone nucleus with a fluorine substituent, a feature known to enhance pharmacokinetic and pharmacodynamic properties. This guide has detailed its molecular architecture, provided a robust synthetic framework, and outlined a comprehensive, multi-technique analytical workflow necessary for its complete characterization. By understanding the causality behind these experimental choices and adhering to rigorous analytical standards, researchers can confidently utilize 6-Fluoro-2-methylchromone as a key intermediate in the pursuit of novel and effective therapeutic agents.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Chromone Derivatives in Modern Drug Discovery.

- Shanmugam, P. et al. (2021). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. Mini-Reviews in Medicinal Chemistry.

- Kumar, V. et al. (n.d.). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. PubMed Central.

- Various Authors. (n.d.). Chromone derivatives in the pharmaceutical industry. ResearchGate.

- Various Authors. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.

- Guidechem. (n.d.). 6-FLUORO-2-METHYLCHROMONE 97 75487-84-2.

- Freitas, M. et al. (n.d.). Biological Activities of 2-Styrylchromones. ResearchGate.

- LibreTexts. (2022). 7.3: X-ray Crystallography. Chemistry LibreTexts.

- Long, B. et al. (2021). Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. Journal of the American Chemical Society.

-

Hashimoto, H. et al. (1998). Crystallization and Preliminary X-ray Crystallographic Analysis of Archaeal O6-methylguanine-DNA Methyltransferase. Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]

- Rekik, W. et al. (2021). X-Ray, DSC, TGA-dTGA, and Vibrational Studies of the Propylenediammonium Hexafluorosilicate NH3(CH2)3NH3SiF6. Biointerface Research in Applied Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]

- 7. scbt.com [scbt.com]

- 8. Page loading... [guidechem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Crystallization and preliminary X-ray crystallographic analysis of archaeal O6-methylguanine-DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Biological Frontier: A Technical Guide to the Core Activities of Fluorinated Chromone Derivatives

Abstract

The chromone scaffold, a privileged structure in medicinal chemistry, has been the subject of intensive investigation due to its wide-ranging pharmacological properties. The strategic incorporation of fluorine into the chromone nucleus has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic profiles of these derivatives, often leading to enhanced biological activity. This in-depth technical guide provides a comprehensive overview of the significant biological activities of fluorinated chromone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. We will delve into the underlying mechanisms of action, present quantitative data to illustrate structure-activity relationships, and provide detailed, field-proven experimental protocols for the evaluation of these activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of compounds.

Introduction: The Strategic Advantage of Fluorination in Chromone Scaffolds

Chromones, constituting a benzopyran-4-one core, are a class of heterocyclic compounds widely distributed in nature and are integral to the structure of many flavonoids.[1] Their inherent biological activities have made them a focal point for synthetic and medicinal chemists. The introduction of fluorine, the most electronegative element, into the chromone structure can profoundly influence its biological profile.[2][3] This is attributed to several key factors:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the in vivo half-life of the drug candidate.

-

Increased Membrane Permeability: The lipophilic nature of fluorine can enhance the passive diffusion of molecules across biological membranes, improving bioavailability.[2]

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in the molecule, leading to a more favorable interaction with the target protein.

This guide will explore how these properties translate into potent biological activities across various therapeutic areas.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Fluorinated chromone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which fluorinated chromones exert their anticancer effects is the inhibition of protein kinases, which are pivotal regulators of cellular signaling.

The MAPK signaling cascade is a crucial pathway that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain fluorinated chromone derivatives have been identified as potent inhibitors of key kinases within this pathway, particularly p38 MAP kinase.[2][6]

For instance, 3-(4-Fluorophenyl)-2-(4-pyridyl)chromone derivatives have been shown to be potent p38α inhibitors with IC50 values in the low nanomolar range.[2][6][7] These compounds are believed to bind to the ATP-binding site of p38α, mimicking the binding mode of known p38 inhibitors.[7] The fluorine atom on the phenyl ring plays a crucial role in occupying a hydrophobic pocket, contributing to the high affinity and selectivity of these inhibitors.[7]

Below is a diagram illustrating the inhibition of the p38 MAPK pathway by a fluorinated chromone derivative.

Caption: Inhibition of the p38 MAPK signaling pathway by a fluorinated chromone derivative.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative fluorinated chromone derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(4-Fluorophenyl)-2-(2-amino-4-pyridyl)chromone (8a) | - (p38α kinase assay) | 0.017 | [2][6][7] |

| 6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) in MDCK cells | 6 | [8] |

| Fluorinated Isoflavone Analog | Human breast cancer (MCF-7) | 13.66 | [9] |

| Fluorinated Isoflavone Analog | Human colon cancer (HCT-116) | 15.43 | [9] |

| Fluorinated Isoflavone Analog | Human lung cancer (A549) | 11.73 | [9] |

| 3-Fluoro-D-galactosamine derivative (51) | Human prostate cancer (PC-3) | 28 | [4] |

| 4-Fluoro-D-galactosamine derivative (50) | Human prostate cancer (PC-3) | 54 | [4] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

Fluorinated chromone derivative stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated chromone derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Fluorinated chromones have shown promising activity against a range of bacteria and fungi.[6][10]

Mechanism of Action

The precise mechanisms of antimicrobial action for many fluorinated chromones are still under investigation. However, it is hypothesized that their activity may stem from their ability to disrupt microbial cell membranes, inhibit essential enzymes involved in microbial metabolism, or interfere with nucleic acid synthesis. The introduction of fluorine can enhance the lipophilicity of the chromone scaffold, facilitating its penetration through the microbial cell wall and membrane.[2]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative fluorinated chromone derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Fluorine-containing chromone-tetrazole | Pseudomonas aeruginosa | 20 | [10] |

| Disubstituted chroman-4-one (8) | Gram-positive/Gram-negative bacteria | 256 | [11] |

| Disubstituted chroman-4-one (8) | Yeasts | 256 | [11] |

| Disubstituted chroman-4-one (8) | Filamentous fungi | 512 | [11] |

| Chroman-4-one derivative (12) | Gram-positive/Gram-negative bacteria | 256 | [11] |

| Chroman-4-one derivative (12) | Yeasts | 256 | [11] |

| Chroman-4-one derivative (12) | Filamentous fungi | 1024 | [11] |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Fluorinated chromone derivative stock solution (in a suitable solvent)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate microbial growth medium

-

Sterile 96-well microtiter plates

-

Bacterial or fungal inoculum (standardized to 0.5 McFarland)

-

Multichannel pipette

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Antimicrobial Dilutions: Dispense 50 µL of sterile broth into each well of a 96-well plate. Add 50 µL of a 2x concentrated stock solution of the fluorinated chromone derivative to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Inoculate each well (except for a sterility control well containing only broth) with 50 µL of the standardized inoculum.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Fluorinated chromones have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key inflammatory mediators and signaling pathways.[12][13]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The NF-κB signaling pathway is a central regulator of the inflammatory response.[5][14][15][16] Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[5][17][18] This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Certain fluorinated compounds have been shown to potently suppress the NF-κB signaling pathway by directly targeting the IKK complex.[17][18] For example, 3,5-bis(2-fluorobenzylidene)piperidin-4-one (EF24), a fluorinated analog of curcumin, has been demonstrated to directly inhibit the catalytic activity of IKKβ, thereby preventing IκBα phosphorylation and subsequent NF-κB activation.[17]

The following diagram illustrates the inhibition of the NF-κB signaling pathway by a fluorinated chromone derivative.

Caption: Inhibition of the NF-κB signaling pathway by a fluorinated chromone derivative.

Quantitative Data: Anti-inflammatory Activity

The following table provides IC50 values for the inhibition of inflammatory mediators by fluorinated derivatives.

| Compound | Target/Mediator | IC50 (µM) | Reference |

| Fluorinated benzofuran derivative | Interleukin-6 (IL-6) | 1.2 - 9.04 | [19] |

| Fluorinated benzofuran derivative | Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 | [19] |

| Fluorinated benzofuran derivative | Nitric Oxide (NO) | 2.4 - 5.2 | [19] |

| Fluorinated benzofuran derivative | Prostaglandin E2 (PGE2) | 1.1 - 20.5 | [19] |

| Fluorinated benzofuran derivative (Compound 6) | COX-1 | 5 | [19] |

| Fluorinated benzofuran derivative (Compound 6) | COX-2 | 13 | [19] |

Experimental Protocol: COX-2 Inhibition Assay

This protocol describes a method for assessing the inhibitory activity of compounds against cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.

Materials:

-

Fluorinated chromone derivative stock solution (in DMSO)

-

Human recombinant COX-2 enzyme

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Detection reagent (e.g., Amplex Red for a fluorometric assay)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Enzyme and Compound Preparation: Dilute the COX-2 enzyme in the reaction buffer. Prepare serial dilutions of the fluorinated chromone derivative in the reaction buffer.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the diluted COX-2 enzyme to each well. Add the diluted compound solutions to the test wells and a vehicle control to the control wells.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the arachidonic acid substrate to all wells to initiate the enzymatic reaction.

-

Detection: Immediately add the detection reagent (e.g., Amplex Red) and monitor the fluorescence increase over time using a fluorescence plate reader (e.g., excitation at 530-560 nm and emission at ~590 nm for Amplex Red).

-

Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Neuroprotective Activity: Shielding Neurons from Degeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Oxidative stress and neuroinflammation are key contributors to this neuronal damage. Fluorinated chromone derivatives have shown promise as neuroprotective agents by virtue of their antioxidant and anti-inflammatory properties.[10][20][21][22]

Mechanism of Action

The neuroprotective effects of fluorinated chromones are thought to be mediated by several mechanisms:

-

Antioxidant Activity: Many chromone derivatives can scavenge reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.

-

Anti-inflammatory Effects: As discussed previously, the inhibition of pro-inflammatory pathways like NF-κB can reduce neuroinflammation, a key driver of neurodegeneration.

-

Enzyme Inhibition: Inhibition of enzymes such as monoamine oxidase (MAO) can increase the levels of certain neurotransmitters and has been explored as a therapeutic strategy for neurodegenerative diseases.[21]

Quantitative Data: Neuroprotective Activity

The following table summarizes the neuroprotective activity of representative chromone derivatives in cellular models of neurotoxicity.

| Compound | Neuroprotective Effect | Cell Line | EC50/IC50 (µM) | Reference |

| Chromone derivative (s19) | MAO-A inhibition | - | 5.12 | [21] |

| Chromone derivative (s19) | MAO-B inhibition | - | 0.816 | [21] |

| Chromanone derivative (C10) | Acetylcholinesterase (AChE) inhibition | - | 0.58 | [22] |

| Chromanone derivative (C10) | MAO-B inhibition | - | 0.41 | [22] |

| Diaportheone A1 | Inhibition of Aβ aggregation | - | - (80.41% inhibition) | [23] |

| Diaportheone A2 | Inhibition of Aβ aggregation | - | - (73.68% inhibition) | [23] |

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a common in vitro method to assess the neuroprotective effects of a compound against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.

Materials:

-

Fluorinated chromone derivative stock solution (in DMSO)

-

SH-SY5Y human neuroblastoma cells

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS)

-

Neurotoxin (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA))

-

MTT assay reagents (as described in section 2.3)

-

96-well plates

Procedure:

-

Cell Culture and Seeding: Culture SH-SY5Y cells in complete medium and seed them into 96-well plates at an appropriate density. Allow the cells to adhere for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of the fluorinated chromone derivative for a specified period (e.g., 1-2 hours) before inducing toxicity.

-

Induction of Neurotoxicity: After the pre-treatment period, expose the cells to a neurotoxin (e.g., a predetermined concentration of H2O2) for 24 hours. Include a control group treated only with the neurotoxin and an untreated control group.

-

Assessment of Cell Viability: Following the neurotoxin exposure, assess cell viability using the MTT assay as described in section 2.3.

-

Data Analysis: Calculate the percentage of cell viability in the compound-treated groups relative to the neurotoxin-only treated group. This will indicate the protective effect of the compound. Determine the EC50 value, which is the concentration of the compound that provides 50% of the maximum protection.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the chromone scaffold has yielded a diverse and potent class of biologically active molecules. This guide has highlighted the significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of fluorinated chromone derivatives. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as MAPK and NF-κB, provides a rational basis for the design of next-generation therapeutics.

The provided experimental protocols offer a practical framework for researchers to evaluate the biological activities of novel fluorinated chromones. Future research in this field should focus on expanding the structure-activity relationship studies to identify derivatives with enhanced potency and selectivity. Furthermore, in vivo studies are crucial to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds. The continued exploration of fluorinated chromone derivatives holds great promise for the development of innovative therapies for a wide range of human diseases.

References

-

Dyrager, C., et al. (2011). Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry, 54(20), 7427-7431. [Link]

-

Dyrager, C., et al. (2011). Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors. Journal of Medicinal Chemistry, 54(20), 7427-7431. [Link]

-

Dyrager, C., et al. (2011). Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. American Chemical Society. [Link]

-

Jalili-Baleh, L., et al. (2020). Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities. Future Medicinal Chemistry, 12(1), 25-41. [Link]

-

Sharma, R., et al. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 13(10), 1189-1216. [Link]

-

ResearchGate. (n.d.). a-e: Chromone pyrazolones derivatives docked in p38 MAP Kinase. Retrieved from [Link]

-

Dyrager, C., et al. (2014). Towards the development of chromone-based MEK1/2 modulators. European Journal of Medicinal Chemistry, 85, 536-544. [Link]

-

Li, X., et al. (2017). Synthesis and pharmacological evaluation of novel chromone derivatives as balanced multifunctional agents against Alzheimer's disease. Bioorganic & Medicinal Chemistry, 25(14), 3746-3757. [Link]

-

Hubbard, B. P., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7010-7022. [Link]

-

Wang, X., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 13(23), 3488-3501. [Link]

-

Pozdnyakov, D. I., et al. (2022). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. Iranian Journal of Basic Medical Sciences, 25(10), 1226-1234. [Link]

-

Deshmukh, R. R., & Jha, R. J. (2018). Design, synthesis and characterization of novel fluorinated styryl chromones. Indian Journal of Chemistry - Section B, 57B(1), 108-114. [Link]

-

Ferreira, R. J., et al. (2019). Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells. Molecules, 24(19), 3467. [Link]

-

Abu-Irmaileh, B., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules, 28(12), 4867. [Link]

-

Politanskaya, L., et al. (2024). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Medicinal Chemistry Research, 33(1), 1-17. [Link]

-

Patel, D. R., & Patel, N. C. (2011). Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. Oriental Journal of Chemistry, 27(4), 1565-1570. [Link]

-

Adams, B. K., et al. (2009). Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. Journal of Pharmacology and Experimental Therapeutics, 329(2), 777-785. [Link]

-

Gomes, A., et al. (2010). Biological activities of 2-styrylchromones. Mini-Reviews in Medicinal Chemistry, 10(1), 1-7. [Link]

-

Stompor, M., et al. (2022). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. International Journal of Molecular Sciences, 23(24), 15873. [Link]

-

Pinto, D. C. G. A., et al. (2022). Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. Molecules, 27(19), 6524. [Link]

-

ResearchGate. (n.d.). IC 50 mean values (μM) of selected fluorinated analogs after 24 h... Retrieved from [Link]

-

Fernandes, C., et al. (2021). Styrylchromones: Biological Activities and Structure-Activity Relationship. Pharmaceuticals, 14(11), 1109. [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. International Journal of Molecular Sciences, 13(10), 12340-12352. [Link]

-

Gomes, A., et al. (2011). Inhibition of NF-kB activation and cytokines production in THP-1 monocytes by 2-styrylchromones. European Journal of Pharmacology, 668(1-2), 31-38. [Link]

-

ResearchGate. (n.d.). (PDF) Biological Activities of 2-Styrylchromones. Retrieved from [Link]

-

Mary, Y. S., et al. (2018). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Journal of the Iranian Chemical Society, 15(11), 2533-2549. [Link]

-

Yadav, S. K., et al. (2013). Design, synthesis and antiinflammatory activity of substituted chromones. Journal of Medical and Pharmaceutical Allied Sciences, 2(1), 13-18. [Link]

-

Wang, Y., et al. (2015). A Novel Chromone Derivative With Anti-Inflammatory Property via Inhibition of ROS-dependent Activation of TRAF6-ASK1-p38 Pathway. Molecular Pharmacology, 88(2), 245-255. [Link]

-

Chen, L., et al. (2013). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. Biochemical Pharmacology, 85(8), 1189-1197. [Link]

-

Li, J., et al. (2018). Neuroprotective Effects of a New Derivative of Chlojaponilactone B against Oxidative Damaged Induced by Hydrogen Peroxide in PC12 Cells. Molecules, 23(11), 2997. [Link]

-

Amjad, S., et al. (2015). 3D-QSAR Investigation of Synthetic Antioxidant Chromone Derivatives by Molecular Field Analysis. International Journal of Molecular Sciences, 16(12), 29288-29304. [Link]

-

Adams, B. K., et al. (2009). Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. Molecular Pharmacology, 75(4), 865-875. [Link]

-

Hacker, H., & Karin, M. (2006). The IκB kinase complex: master regulator of NF-κB signaling. Scientiae Mundi, 1(1), 27-36. [Link]

-

Sun, Y., et al. (2024). Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens. Poultry Science, 103(5), 103606. [Link]

-

Israël, A. (2000). The IKK Complex, a Central Regulator of NF-κB Activation. Cold Spring Harbor Symposia on Quantitative Biology, 65, 433-442. [Link]

-

Li, Y., et al. (2021). MAP kinase phosphatase MKP-1 regulates p-ERK1/2 signaling pathway with fluoride treatment. Journal of Cellular and Molecular Medicine, 25(6), 3028-3037. [Link]

-

Herges, R., et al. (2002). The Synthesis and Effect of Fluorinated Chalcone Derivatives on Nitric Oxide Production. Bioorganic & Medicinal Chemistry, 10(1), 187-194. [Link]

-

ResearchGate. (n.d.). The IKK complex: an integrator of all signals that activate NF-kappa B? Retrieved from [Link]

-

Tan, S. H., et al. (2021). Diaportheone A Analogues Instigate a Neuroprotective Effect by Protecting Neuroblastoma SH-SY5Y Cells from Oxidative Stress. Molecules, 26(5), 1429. [Link]

-

Hashimoto, T., et al. (2023). Fluorine-18-Labeled Positron Emission Tomography Probe Targeting Activated p38α: Design, Synthesis, and In Vivo Evaluation in Rodents. Molecular Pharmaceutics, 20(6), 3037-3046. [Link]

-

Adli, M., et al. (2010). IKKa and IKKb Each Function to Regulate NF-kB Activation in the TNF-Induced/Canonical Pathway. PLoS ONE, 5(2), e9428. [Link]

-

Acaz-Fonseca, E., et al. (2019). Role of Neuroglobin in the Neuroprotective Actions of Estradiol and Estrogenic Compounds. International Journal of Molecular Sciences, 20(17), 4273. [Link]

-

ResearchGate. (n.d.). Neuroprotective effects of flavones on hydrogen peroxide-induced apoptosis in SH-SY5Y neuroblostoma cells. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones – Oriental Journal of Chemistry [orientjchem.org]

- 13. jmpas.com [jmpas.com]

- 14. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. mdpi.com [mdpi.com]

- 20. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and pharmacological evaluation of novel chromone derivatives as balanced multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, and Biological Evaluation of Novel Chromanone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-Fluoro-2-methylchromone (CAS 75487-84-2) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Fluoro-2-methylchromone, a fluorinated chromone derivative with significant potential in oncological research. We will delve into its chemical properties, plausible biological mechanisms of action, a detailed synthetic protocol, and guidance on experimental evaluation, alongside a list of current suppliers. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.

Core Compound Properties

6-Fluoro-2-methylchromone, identified by the CAS number 75487-84-2, is a synthetic heterocyclic organic compound. The incorporation of a fluorine atom into the chromone scaffold is a key structural feature, often employed in medicinal chemistry to enhance metabolic stability and binding affinity of a molecule to its biological target.

| Property | Value | Source |

| CAS Number | 75487-84-2 | N/A |

| Molecular Formula | C₁₀H₇FO₂ | N/A |

| Molecular Weight | 178.16 g/mol | N/A |

| Appearance | White to light yellow crystalline powder | N/A |

| Melting Point | 100-104 °C | [1] |